Krasg12D-IN-1 -

Krasg12D-IN-1

Catalog Number: EVT-12521317
CAS Number:
Molecular Formula: C34H30F4N6O2
Molecular Weight: 632.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Krasg12D-IN-1 belongs to a class of small-molecule inhibitors specifically targeting the KRAS G12D mutant protein. Its development has been facilitated by advances in structure-based drug design and virtual screening techniques, which allow researchers to identify potential inhibitors based on the three-dimensional structure of the target protein (He et al., 2022) . The compound is classified as a non-covalent inhibitor, distinguishing it from other KRAS inhibitors that rely on covalent interactions with the protein (He et al., 2022) .

Synthesis Analysis

Methods and Technical Details

The synthesis of Krasg12D-IN-1 typically involves several key steps:

  1. Design: The compound is designed using structure-based pharmacophore modeling, which utilizes the crystal structure of KRAS G12D to identify potential binding sites for inhibitors (He et al., 2022) .
  2. Synthesis Steps: The synthesis often employs bioisosteric methods, where parts of existing compounds are replaced with structurally similar fragments to enhance biological activity (He et al., 2022) . For instance, commercially available purine derivatives can be modified through nucleophilic substitution reactions to yield the desired analogs.
  3. Characterization: After synthesis, compounds are characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

Structure and Data

Krasg12D-IN-1 exhibits a complex molecular structure designed to fit into the active site of the KRAS G12D protein. The specific arrangement of atoms allows for optimal interaction with key residues in the binding pocket, particularly Asp12, which is crucial for its inhibitory action (He et al., 2022) .

The molecular formula and specific structural data can vary depending on the exact synthetic route taken but generally include:

  • Molecular Weight: Typically less than 800 g/mol.
  • Key Functional Groups: Often includes aromatic rings and heterocycles that enhance binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

Krasg12D-IN-1 undergoes several chemical reactions during its synthesis:

  1. Alkylation: Initial alkylation steps involve treating purine derivatives with alkyl halides in the presence of bases like potassium carbonate to form substituted purines.
  2. Nucleophilic Substitution: Subsequent reactions may involve nucleophilic substitutions where secondary amines react with activated substrates to form more complex structures.
  3. Deprotection: Final steps often include deprotection reactions where protecting groups are removed under acidic conditions to yield the active compound.

These reactions are carefully monitored using chromatographic techniques to ensure high yields and purity.

Mechanism of Action

Process and Data

Krasg12D-IN-1 exerts its inhibitory effects by binding selectively to the KRAS G12D protein, disrupting its interaction with downstream signaling partners such as RAF kinases. This inhibition prevents the activation of signaling pathways that lead to cell proliferation and survival (He et al., 2022) .

The mechanism involves:

  • Binding Affinity: The compound's affinity for KRAS G12D is quantified through techniques like surface plasmon resonance and isothermal titration calorimetry, revealing low nanomolar dissociation constants (Kd), indicating strong binding (He et al., 2022) .
  • Induced Fit: The binding process may involve conformational changes in both the inhibitor and the protein, enhancing interaction stability.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Krasg12D-IN-1 possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide or dimethylformamide.
  • Stability: The compound's stability under physiological conditions is critical for its effectiveness as a therapeutic agent.
  • LogP Value: Indicates lipophilicity, which influences absorption and distribution within biological systems.

These properties are essential for evaluating the compound's pharmacokinetic profiles during preclinical studies.

Applications

Scientific Uses

Krasg12D-IN-1 is primarily researched for its potential applications in oncology:

  • Cancer Treatment: Targeting KRAS G12D mutations could provide new therapeutic options for patients with pancreatic cancer and other malignancies harboring this mutation.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying KRAS-related signaling pathways in cellular models, aiding in the understanding of cancer biology.

Properties

Product Name

Krasg12D-IN-1

IUPAC Name

4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol

Molecular Formula

C34H30F4N6O2

Molecular Weight

632.6 g/mol

InChI

InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2

InChI Key

CPGQPOXVSPWIPH-OSKRIYFASA-N

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F

Isomeric SMILES

[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.